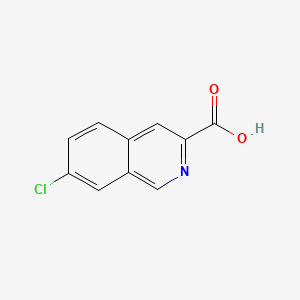

7-Chloroisoquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7-chloroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXONRGTPXMCCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591224 | |

| Record name | 7-Chloroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234098-55-6 | |

| Record name | 7-Chloroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-Chloroisoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroisoquinoline-3-carboxylic acid is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have shown potential in various therapeutic areas, necessitating robust and efficient synthetic routes. This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to this compound. The proposed synthesis is based on a modified Pomeranz-Fritsch reaction, a classic method for isoquinoline synthesis, followed by ester hydrolysis. This guide will delve into the retrosynthetic analysis, detailed experimental protocols, mechanistic insights, and critical process parameters, offering a practical framework for researchers in the field.

Introduction: The Significance of this compound

The isoquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. The addition of a chlorine atom at the 7-position and a carboxylic acid at the 3-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This specific substitution pattern makes this compound a valuable building block for the synthesis of novel drug candidates. The carboxylic acid moiety provides a handle for further derivatization, allowing for the exploration of a wide chemical space in the quest for new therapeutic agents.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical retrosynthetic analysis of this compound points towards a strategy involving the formation of the isoquinoline ring system with the chloro and carboxyl functionalities pre-installed or introduced in a late-stage transformation. The most viable approach involves the synthesis of an ester precursor, ethyl 7-chloroisoquinoline-3-carboxylate, which can then be hydrolyzed to the final carboxylic acid.

Our proposed forward synthesis is a two-step process commencing with a modified Pomeranz-Fritsch reaction to construct the chlorinated isoquinoline ester, followed by a straightforward ester hydrolysis.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway and Experimental Protocols

The synthesis is divided into two main stages: the construction of the isoquinoline core via the Pomeranz-Fritsch reaction and the subsequent hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 7-chloroisoquinoline-3-carboxylate via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful method for the synthesis of isoquinolines from a benzaldehyde and an aminoacetal derivative.[1][2][3][4][5][6] In this modified approach, we utilize 3-chlorobenzaldehyde to introduce the chlorine atom at the desired 7-position and diethyl aminomalonate as the aminoacetal equivalent, which will ultimately form the C3-carboxy-substituted pyridine ring of the isoquinoline.

Caption: Pomeranz-Fritsch synthesis of the ester intermediate.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-chlorobenzaldehyde (1.0 eq), diethyl aminomalonate hydrochloride (1.05 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of imine formation.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude imine.

-

Cyclization: Cautiously add the crude imine to concentrated sulfuric acid (pre-cooled to 0 °C) with vigorous stirring.

-

Slowly warm the mixture to 80-90 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure ethyl 7-chloroisoquinoline-3-carboxylate.

Causality Behind Experimental Choices:

-

Dean-Stark Apparatus: The removal of water drives the equilibrium of the imine formation forward, ensuring a high yield of the intermediate.

-

p-Toluenesulfonic Acid: Acts as an acid catalyst to facilitate the condensation reaction between the aldehyde and the amine.

-

Concentrated Sulfuric Acid: Serves as a strong dehydrating agent and acid catalyst for the electrophilic aromatic substitution (cyclization) step. The use of a strong acid is crucial, especially with a halogen substituent on the aromatic ring which is deactivating.[1]

-

Controlled Temperature: The initial cooling of the sulfuric acid is a safety precaution due to the exothermic nature of the addition. The subsequent heating provides the necessary activation energy for the cyclization to occur.

Step 2: Hydrolysis of Ethyl 7-chloroisoquinoline-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred as it is typically irreversible and leads to cleaner reactions.

Caption: Hydrolysis of the ester to the final carboxylic acid.

Experimental Protocol:

-

Dissolve ethyl 7-chloroisoquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq).

-

Reflux the mixture for several hours, monitoring the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.

Causality Behind Experimental Choices:

-

Sodium Hydroxide: A strong base that effectively hydrolyzes the ester to its corresponding carboxylate salt.

-

Ethanol: Used as a co-solvent to ensure the solubility of the ester in the reaction mixture.

-

Reflux: Provides the necessary thermal energy to overcome the activation barrier of the hydrolysis reaction.

-

Acidification: Protonates the carboxylate salt to precipitate the free carboxylic acid, which is typically less soluble in acidic aqueous media.

Data Presentation

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | Pomeranz-Fritsch Reaction | 3-Chlorobenzaldehyde, Diethyl aminomalonate, H₂SO₄ | 40-60 |

| 2 | Ester Hydrolysis | Ethyl 7-chloroisoquinoline-3-carboxylate, NaOH | 85-95 |

Conclusion

This technical guide outlines a robust and logical two-step synthesis of this compound. The pathway leverages the well-established Pomeranz-Fritsch reaction for the construction of the core isoquinoline structure, followed by a standard ester hydrolysis. The detailed protocols and explanations of the experimental choices provide a solid foundation for researchers to successfully synthesize this valuable building block for drug discovery and development. Further optimization of reaction conditions, such as screening different acid catalysts and reaction temperatures for the cyclization step, may lead to improved yields.

References

- Pomeranz, C. Eine neue Isochinolinsynthese. Monatshefte für Chemie1893, 14 (1), 116–119.

- Fritsch, P. Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft1893, 26 (1), 419–422.

- Gensler, W. J. The Synthesis of Isoquinolines. Chemical Reviews1951, 48 (1), 67–146.

-

Wikipedia. Pomeranz–Fritsch reaction. [Link]

-

Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

Sources

- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Bischler-Napieralski Reaction [organic-chemistry.org]

- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 5. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-depth Technical Guide to the Pomeranz-Fritsch Reaction for the Synthesis of 7-Chloroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Pomeranz-Fritsch reaction, with a specific focus on its application in the synthesis of 7-chloroisoquinoline derivatives. Isoquinoline scaffolds are pivotal in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2][3] The Pomeranz-Fritsch reaction, a classic method for isoquinoline synthesis, offers a powerful tool for accessing these valuable compounds.[3][4][5]

Introduction: The Significance of 7-Chloroisoquinolines and the Pomeranz-Fritsch Reaction

The isoquinoline nucleus is a recurring motif in a vast array of natural products and synthetic compounds with significant biological activities. The strategic placement of a chlorine atom at the 7-position can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making 7-chloroisoquinoline derivatives particularly attractive targets in drug discovery.

The Pomeranz-Fritsch reaction, first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, is a robust and versatile method for constructing the isoquinoline ring system.[3][4][6] The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[3][4][5][7][8] This approach allows for the synthesis of a wide variety of substituted isoquinolines, including those with halogen substituents.[7]

The Core Mechanism: A Step-by-Step Analysis

Understanding the mechanism of the Pomeranz-Fritsch reaction is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds in two main stages:

Stage 1: Formation of the Benzalaminoacetal (Schiff Base)

The initial step is the condensation of a substituted benzaldehyde (in this case, 4-chlorobenzaldehyde) with an aminoacetaldehyde dialkyl acetal (e.g., aminoacetaldehyde diethyl acetal) to form the corresponding benzalaminoacetal, a type of Schiff base.[3][4] This reaction is typically carried out under mild conditions.

Stage 2: Acid-Catalyzed Cyclization and Aromatization

The benzalaminoacetal is then subjected to strong acid catalysis, which initiates an intramolecular electrophilic aromatic substitution to form a dihydroisoquinoline intermediate.[3] Subsequent elimination of alcohol and water molecules leads to the final aromatic 7-chloroisoquinoline product. A variety of acids can be employed, including concentrated sulfuric acid, polyphosphoric acid, and trifluoroacetic acid.[3][7]

The presence of the electron-withdrawing chloro group at the para position of the benzaldehyde can influence the cyclization step, often requiring more forcing conditions compared to electron-donating substituents.[7]

Figure 1: Generalized workflow of the Pomeranz-Fritsch reaction.

Experimental Protocol: A Practical Guide

This section outlines a general, yet detailed, procedure for the synthesis of 7-chloroisoquinoline. It is imperative to note that optimization of reaction parameters is often necessary for specific substrates.

Materials:

-

4-Chlorobenzaldehyde

-

Aminoacetaldehyde diethyl acetal

-

Concentrated Sulfuric Acid (or other suitable acid catalyst)

-

Ethanol or Toluene

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Step 1: Synthesis of the N-(4-Chlorobenzylidene)aminoacetaldehyde Diethyl Acetal

-

In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1 equivalent) in ethanol or toluene.[2]

-

Add aminoacetaldehyde diethyl acetal (1.0-1.2 equivalents) to the solution.[2]

-

Stir the reaction mixture at room temperature. The progress of the Schiff base formation can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude benzalaminoacetal.[2] This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to 7-Chloroisoquinoline

-

Caution: This step involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a separate flask, cool the concentrated sulfuric acid in an ice bath.

-

Slowly and carefully add the crude benzalaminoacetal from Step 1 to the cooled, stirred acid.[2]

-

After the addition is complete, gradually heat the reaction mixture. The optimal temperature can range from 100 to 160 °C and should be determined empirically.[2]

-

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[2]

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane or another suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 7-chloroisoquinoline.

Critical Parameters and Troubleshooting

The success of the Pomeranz-Fritsch reaction is highly dependent on several key parameters. Careful control of these variables is essential for maximizing yield and minimizing byproduct formation.

| Parameter | Importance | Potential Issues & Solutions |

| Acid Catalyst | The choice and concentration of the acid are critical.[2] | Insufficient acid: Slow or incomplete reaction. Excessive or overly strong acid: Charring and degradation.[2] Solution: Screen different acids (e.g., H₂SO₄, PPA, TFA) and concentrations. |

| Reaction Temperature | Affects reaction rate and selectivity. | Low temperature: Sluggish reaction. High temperature: Increased byproduct formation.[2] Solution: Optimize the temperature for each specific substrate. |

| Substrate Purity | Impurities in starting materials can lead to side reactions. | Formation of unexpected byproducts. Solution: Ensure the purity of the benzaldehyde and aminoacetal. |

| Water Content | The presence of water can interfere with the reaction. | Hydrolysis of the acetal and Schiff base. Solution: Use anhydrous solvents and reagents where possible. |

A common issue encountered in some variations of this reaction is the formation of a seven-membered benzo[d]azepinone ring as a byproduct.[2] The choice of acid can significantly influence the product distribution. For instance, using 37% aqueous hydrochloric acid in dioxane has been shown to favor the formation of the benzo[d]azepinone, while trifluoroacetic acid (TFA) or methanesulfonic acid may provide better selectivity for the desired isoquinoline.[2][9]

Figure 2: A troubleshooting workflow for optimizing the Pomeranz-Fritsch reaction.

Modifications of the Pomeranz-Fritsch Reaction

Several modifications of the original Pomeranz-Fritsch reaction have been developed to improve yields, expand the substrate scope, and access different isoquinoline derivatives.[9]

-

Schlittler-Müller Modification: This variation utilizes a substituted benzylamine and glyoxal hemiacetal as starting materials.[4][6]

-

Bobbitt Modification: This method involves the hydrogenation of the intermediate imine followed by acid-catalyzed cyclization to produce 1,2,3,4-tetrahydroisoquinolines.[1][4] This modification often employs milder acidic conditions, which can reduce the formation of side products.[1][10]

Conclusion

The Pomeranz-Fritsch reaction remains a highly relevant and valuable tool in the synthetic chemist's arsenal for the preparation of isoquinoline derivatives. While the reaction can be sensitive to reaction conditions, a thorough understanding of the mechanism and critical parameters allows for the successful synthesis of complex targets such as 7-chloroisoquinoline. The ability to fine-tune the reaction through the selection of appropriate acid catalysts and temperatures, along with the availability of several useful modifications, ensures its continued application in both academic research and industrial drug development.

References

-

Bobbitt reaction - Grokipedia. Available from: [Link]

-

Pomeranz-Fritsch Reaction. Available from: [Link]

-

Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. 2019;21(10):3746-3750. Available from: [Link]

-

Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions | Organic Letters - ACS Publications. Available from: [Link]

-

Pomeranz-Fritsch Reaction. Available from: [Link]

-

Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - NIH. Available from: [Link]

-

Pomeranz–Fritsch reaction - Wikipedia. Available from: [Link]

-

Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways - Stanford University. Available from: [Link]

-

The Pomeranz-Fritsch reaction, isoquinoline vs. oxazoles | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Scheme 1: The Petasis reaction and the Pomeranz-Fritsch-Bobbitt cyclization. - ResearchGate. Available from: [Link]

-

Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. Available from: [Link]

-

Pomerantz-Fritsch synthesis of isoquinolines - Química Organica.org. Available from: [Link]

-

The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available from: [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - NIH. Available from: [Link]

-

Pomeranz-Fritsch Reaction Mechanism | Organic Chemistry - YouTube. Available from: [Link]

-

The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction - ResearchGate. Available from: [Link]

-

A new modification of the pomeranz–fritsch isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Pomeranz-Fritsch Reaction [drugfuture.com]

- 7. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction with non-activated and moderately-activated systems - PMC [pmc.ncbi.nlm.nih.gov]

7-Chloroisoquinoline-3-carboxylic acid CAS number and identifiers

An In-Depth Technical Guide to 7-Chloroisoquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, properties, synthesis considerations, and key applications, with a focus on providing actionable insights for researchers and development professionals.

Core Chemical Identity and Identifiers

Precise identification is the cornerstone of reproducible research. This compound is a distinct chemical entity, though it is often supplied and referenced as its hydrochloride salt. It is crucial to distinguish between the free acid and the salt form for stoichiometric calculations and reaction planning.

| Identifier | Value | Source |

| CAS Number | 234098-55-6 | [][2] |

| CAS Number (HCl Salt) | 365998-39-6 | [3][4] |

| IUPAC Name | This compound | Inferred from structure |

| Molecular Formula | C₁₀H₆ClNO₂ | [5] |

| Molecular Weight | 207.61 g/mol | |

| Canonical SMILES | O=C(C1=CC2=C(C=N1)C=C(Cl)C=C2)O | [4] |

| InChI Key | HIXONRGTPXMCCP-UHFFFAOYSA-N | [2] |

Physicochemical and Safety Profile

Understanding the compound's properties and hazards is critical for safe handling and experimental design.

Physicochemical Properties

| Property | Value | Notes |

| Form | Solid | |

| Solubility | Soluble in DMSO | Inferred from crystallization data[6] |

| Predicted XlogP | 2.3 | A measure of lipophilicity[5] |

Safety and Handling

As with any laboratory chemical, appropriate personal protective equipment (PPE) is mandatory. General handling guidelines include using a chemical fume hood, wearing safety goggles, and chemical-resistant gloves.[7][8][9]

GHS Hazard Statements (Based on parent compound 7-Chloroisoquinoline):

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H318: Causes serious eye damage.[10]

-

H335: May cause respiratory irritation.[10]

First Aid Measures:

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[11]

-

In Case of Skin Contact: Remove contaminated clothing and wash the skin with plenty of soap and water.[11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

If Swallowed: Rinse mouth and seek medical advice.[11]

Synthesis and Characterization

Retrosynthetic Analysis and Synthesis Strategy

The general principle involves the condensation of an appropriately substituted aniline with a suitable three-carbon electrophile, followed by a cyclization and subsequent functional group manipulations. For the isoquinoline core, methods like the Pomeranz–Fritsch or Bischler–Napieralski reactions provide foundational pathways that can be adapted.

The key challenge in synthesizing this specific isomer lies in controlling the regioselectivity of the cyclization to yield the 7-chloro substitution pattern, which can be influenced by the choice of starting materials and reaction conditions.[13]

Caption: Conceptual workflow for isoquinoline synthesis.

Illustrative Experimental Protocol: Ester Hydrolysis

If the synthesis yields an ester precursor (e.g., ethyl 7-chloroisoquinoline-3-carboxylate), a final hydrolysis step is required. This is a standard procedure in organic synthesis.

Objective: To hydrolyze the ethyl ester to the final carboxylic acid product.

Materials:

-

Ethyl 7-chloroisoquinoline-3-carboxylate

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Solvent (e.g., a mixture of Tetrahydrofuran (THF) and Water)

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the starting ester in a suitable solvent mixture, such as THF/Water (e.g., 3:1 ratio).

-

Saponification: Add an excess of a strong base (e.g., 2-3 equivalents of NaOH) to the solution.[14][15]

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ester is fully consumed.[13]

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully acidify the solution with 1M HCl until the pH is acidic (pH ~2-3), which will precipitate the carboxylic acid product.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual salts and acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

The identity and purity of the final compound would be confirmed using standard spectroscopic methods.

-

¹H NMR: Protons on the isoquinoline ring would appear in the aromatic region (typically δ 7.5-9.0 ppm). The carboxylic acid proton is often broad and may appear far downfield (δ >10 ppm). Alpha-protons adjacent to a carbonyl group typically resonate in the 2.0-3.0 ppm region, though this molecule has no such protons.[16]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would be expected to appear significantly downfield (δ >160 ppm).[16]

-

IR Spectroscopy: A strong, broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹. A sharp C=O (carbonyl) stretch would be prominent around 1700-1725 cm⁻¹.[16]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (207.61). A key fragmentation pattern for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[16]

Applications in Research and Drug Development

The true value of this compound lies in its utility as a molecular scaffold and building block.

The Role of the Carboxylic Acid Moiety

The carboxylic acid functional group is a cornerstone in drug design, present in over 450 marketed drugs.[17] It is a versatile functional group that can:

-

Engage in Hydrogen Bonding: Act as both a hydrogen bond donor (O-H) and acceptor (C=O), allowing for strong interactions with biological targets like enzyme active sites and receptors.

-

Form Salt Bridges: At physiological pH, the carboxylic acid is typically deprotonated to a carboxylate anion, enabling it to form strong ionic interactions (salt bridges) with positively charged residues (e.g., Arginine, Lysine) on a protein target.

-

Act as a Bioisostere: In some contexts, the carboxylic acid group itself can be a bioisostere for other functional groups. More commonly, medicinal chemists seek to replace the carboxylic acid with a bioisostere (such as a tetrazole) to improve properties like membrane permeability or metabolic stability.[18][19]

The Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in bioactive compounds and approved drugs. Its rigid, planar structure provides a well-defined orientation for appended functional groups to interact with biological targets. The chlorine atom at the 7-position provides a site for further chemical modification (e.g., through cross-coupling reactions) and influences the electronic properties and lipophilicity of the molecule.

Caption: Role of building blocks in a drug discovery workflow.

Conclusion

This compound is a valuable chemical tool for researchers. Its defined structure, featuring the versatile carboxylic acid group and the privileged isoquinoline scaffold, makes it an attractive starting point for the synthesis of novel compounds. Proper identification using its CAS number (234098-55-6) and adherence to safety protocols are paramount for its effective and safe utilization in the laboratory. Its potential applications, particularly in the design of targeted therapeutics, ensure that it will remain a compound of interest for the foreseeable future.

References

- AiFChem. (n.d.). 365998-39-6 | this compound hydrochloride.

- BOC Sciences. (n.d.). CAS 234098-55-6 this compound.

- BLD Pharm. (n.d.). 365998-39-6|this compound hydrochloride.

- Sigma-Aldrich. (n.d.). 7-Chloroquinoline-3-carboxylic acid.

- RecSupply. (n.d.). Safety Data Sheet.

- AK Scientific, Inc. (n.d.). 7-Chloroisoquinoline-1-carboxylic acid Safety Data Sheet.

- Chemical Supplier. (n.d.). 7-Chloroquinoline-3-carboxylic acid.

- ChemicalBook. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

- ResearchGate. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.

- Chemical Supplier. (n.d.). 1-Chloroisoquinoline Safety Data Sheet.

- Material Safety Data Sheet provider. (2021, November 25). Material Safety Data Sheet.

- TCI Chemicals. (2024, November 19). SAFETY DATA SHEET.

- PubChem. (n.d.). 7-Chloroisoquinoline.

- Sigma-Aldrich. (n.d.). This compound.

- ChemicalBook. (n.d.). CHLOROQUINE synthesis.

- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Chloroquinoline-4-carboxylic Acid.

- PubChemLite. (n.d.). 7-chloroquinoline-3-carboxylic acid (C10H6ClNO2).

- Sigma-Aldrich. (n.d.). 7-chloroquinoline-3-carboxylic acid product page.

- PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.

- Chemistry LibreTexts. (2023, January 14). Spectroscopy of Carboxylic Acid Derivatives.

- Bentham Science. (2022, January 3). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

- Wikipedia. (n.d.). List of carboxylic acids.

- PubMed. (n.d.). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

- National Institutes of Health. (n.d.). 3,7-Dichloroquinoline-8-carboxylic acid.

- YouTube. (2016, November 30). Naming Carboxylic Acids - IUPAC Nomenclature - Organic Chemistry.

Sources

- 2. This compound | 234098-55-6 [sigmaaldrich.com]

- 3. 365998-39-6 | this compound hydrochloride - AiFChem [aifchem.com]

- 4. 365998-39-6|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. PubChemLite - 7-chloroquinoline-3-carboxylic acid (C10H6ClNO2) [pubchemlite.lcsb.uni.lu]

- 6. 3,7-Dichloroquinoline-8-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. recsupply.com [recsupply.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. 7-Chloroisoquinoline | C9H6ClN | CID 640953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 19. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight and formula of 7-Chloroisoquinoline-3-carboxylic acid

Introduction

7-Chloroisoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of the isoquinoline scaffold, a structural motif present in numerous alkaloids and pharmacologically active molecules, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. The presence of a chlorine atom and a carboxylic acid group on the isoquinoline ring system imparts specific physicochemical properties that modulate its reactivity and biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for researchers and professionals in drug development.

Physicochemical Properties

The fundamental characteristics of this compound are pivotal for its application in chemical synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆ClNO₂ | |

| Molecular Weight | 207.61 g/mol | |

| CAS Number | 234098-55-6 | |

| Appearance | Expected to be a solid | |

| InChI | 1S/C10H6ClNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) | |

| SMILES | Clc1cc2c(cncc2cc1)C(=O)O |

Note: Some data is inferred from the closely related isomer, 7-Chloroquinoline-3-carboxylic acid, as specific experimental data for this compound is not widely published.

Synthesis and Mechanistic Insights

A plausible synthetic route would involve the reaction of a substituted aminobenzaldehyde or aminoketone with a suitable three-carbon component to construct the isoquinoline ring, followed by oxidation of a substituent to the carboxylic acid, or introduction of the carboxyl group via other means.

Below is a conceptual workflow illustrating a generalized synthesis of a chloro-substituted quinoline carboxylic acid, which shares mechanistic principles with isoquinoline synthesis.

Caption: Potential derivatization pathways and applications of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, data for structurally related compounds, such as its methyl ester, indicate that it should be handled with care in a laboratory setting. [1]

-

General Precautions: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [1]* Toxicology: Based on analogous compounds, it may be harmful if swallowed, cause skin irritation, and serious eye irritation. [1] It is imperative to consult the specific SDS for this compound once available and to conduct a thorough risk assessment before use.

Conclusion

This compound represents a molecule of considerable potential for the advancement of medicinal chemistry and drug discovery. Its defined physicochemical properties and the versatility of its chemical scaffold make it an attractive starting point for the synthesis of novel compounds with a wide spectrum of biological activities. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its therapeutic potential.

References

-

PubChem. (n.d.). 7-Chloroisoquinoline. Retrieved from [Link]

-

Gate, R. (n.d.). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

-

IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

-

Material Safety Data Sheet. (2021, November 25). Retrieved from [Link]

-

A-Star Research. (n.d.). 7-Chloroquinoline-3-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

SciSpace. (2015, September 18). 7-Chloroquinoline-1,2,3-triazoyl Carboxylates: Organocatalytic Synthesis and Antioxidant Properties. Retrieved from [Link]

-

SciELO. (n.d.). Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Retrieved from [Link]

-

ResearchGate. (2018, May 1). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]

-

ResearchGate. (2016, January 21). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]

-

YouTube. (2020, July 6). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

YouTube. (2024, March 14). Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

7-Chloroisoquinoline-3-carboxylic Acid: A Heterocyclic Scaffold for Advanced Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Niche Heterocyclic Building Block

In the vast landscape of heterocyclic chemistry, isoquinoline scaffolds have emerged as privileged structures, forming the core of numerous natural products, pharmaceuticals, and functional materials. Among these, 7-Chloroisoquinoline-3-carboxylic acid stands out as a niche yet highly promising building block. Its unique substitution pattern—a chloro group at the 7-position and a carboxylic acid at the 3-position—offers a versatile platform for structural elaboration and the introduction of diverse functionalities. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, empowering researchers to harness its potential in their scientific endeavors. While this specific isomer is less documented than its quinoline counterpart, this guide will leverage established principles of isoquinoline chemistry to provide robust, scientifically grounded insights.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design. The table below summarizes its key identifiers and predicted properties.

| Property | Value | Source |

| CAS Number | 234098-55-6 | [1][2][3] |

| Molecular Formula | C₁₀H₆ClNO₂ | [4] |

| Molecular Weight | 207.61 g/mol | [4] |

| Appearance | Solid (predicted) | [4] |

| InChI Key | HIXONRGTPXMCCP-UHFFFAOYSA-N |

The presence of the electron-withdrawing chloro group at the 7-position and the carboxylic acid at the 3-position significantly influences the electronic properties of the isoquinoline ring system. The carboxylic acid moiety provides a handle for a variety of chemical transformations, including amide bond formation and esterification, while also impacting the molecule's acidity and solubility.

Strategic Synthesis of the this compound Core

The synthesis of the this compound framework can be approached through established methods for isoquinoline ring formation. Two classical and powerful strategies, the Bischler-Napieralski and Pomeranz-Fritsch reactions, offer plausible routes.[5][6][7][8][9][10]

Proposed Synthetic Pathway 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for constructing the dihydroisoquinoline skeleton, which can be subsequently oxidized to the aromatic isoquinoline.[6][7] The proposed synthesis of this compound via this route would commence with a substituted phenethylamine and an appropriate acyl chloride.

Step-by-Step Methodology:

-

Amide Formation: The synthesis would begin with the acylation of a suitably protected 2-(3-chlorophenyl)ethan-1-amine derivative with an oxalyl chloride monoester. This forms the key N-acyl-β-phenylethylamine precursor.

-

Cyclization: The crucial ring-closing step is achieved by treating the amide with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to effect an intramolecular electrophilic aromatic substitution.[7]

-

Dehydrogenation: The resulting dihydroisoquinoline is then aromatized using an oxidizing agent like palladium on carbon (Pd/C) or sulfur to yield the isoquinoline ring system.

-

Deprotection: Finally, hydrolysis of the ester group under acidic or basic conditions would furnish the target this compound.

Diagram of the Proposed Bischler-Napieralski Synthesis

Caption: Proposed Bischler-Napieralski route to the target molecule.

Proposed Synthetic Pathway 2: The Pomeranz-Fritsch Reaction

An alternative and equally powerful approach is the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[5][8][9][10] This method allows for the direct formation of the isoquinoline ring.

Step-by-Step Methodology:

-

Schiff Base Formation: The initial step involves the condensation of 3-chlorobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base (a benzalaminoacetal).

-

Cyclization and Aromatization: This intermediate is then treated with a strong acid, such as sulfuric acid, which catalyzes the cyclization onto the aromatic ring and subsequent elimination of ethanol to form the aromatic isoquinoline core. The presence of the chloro-substituent may necessitate harsher reaction conditions.[5]

-

Introduction of the Carboxylic Acid: The carboxylic acid functionality would need to be introduced. This could potentially be achieved through a multi-step sequence starting from a precursor with a suitable functional group at the desired position on the benzaldehyde starting material, which can later be converted to a carboxylic acid. A more direct, albeit potentially challenging, approach would involve the use of a glyoxylic acid derivative in the initial condensation.

Diagram of the Proposed Pomeranz-Fritsch Synthesis

Caption: Proposed Pomeranz-Fritsch pathway to the target molecule.

Reactivity and Chemical Transformations

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The carboxylic acid is a versatile handle for a range of transformations, while the chloro-substituted isoquinoline core can participate in various cross-coupling reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into a variety of derivatives, which is fundamental to its utility as a building block.

-

Amide Bond Formation: In the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), this compound can be efficiently coupled with a wide array of primary and secondary amines to form the corresponding amides. This reaction is a cornerstone of medicinal chemistry for the synthesis of bioactive molecules.

-

Esterification: Fischer esterification, involving reaction with an alcohol under acidic catalysis, provides a straightforward route to the corresponding esters. Alternatively, reaction with an alkyl halide in the presence of a base can also yield esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Chloro-Substituted Isoquinoline Core

The chlorine atom at the 7-position is amenable to various transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or esters enables the formation of a C-C bond, providing access to 7-aryl or 7-vinyl isoquinoline derivatives.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the chloro-isoquinoline with amines, leading to the synthesis of 7-aminoisoquinoline derivatives.

-

Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, affords 7-alkynylisoquinolines.

Diagram of Key Chemical Transformations

Caption: Key reaction pathways for functionalizing the core scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The 7-chloroquinoline scaffold is a well-established pharmacophore found in numerous approved drugs, most notably in antimalarials like chloroquine.[11][12] Derivatives of quinoline-3-carboxylic acids have also shown promise as antiproliferative agents.[13] By extension, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents across various disease areas.

-

Anticancer Agents: The isoquinoline core is present in several anticancer natural products and synthetic molecules. The carboxylic acid functionality can be used to append various side chains to modulate biological activity and pharmacokinetic properties. The chloro-substituent provides a vector for further diversification to explore structure-activity relationships.

-

Antiviral and Antibacterial Agents: The quinoline and isoquinoline motifs are known to exhibit a broad spectrum of antimicrobial and antiviral activities.[14] this compound can serve as a template for the development of new anti-infective agents.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a heterocyclic core. The ability to functionalize both the carboxylic acid and the chloro-positions of this scaffold makes it an attractive starting point for the synthesis of libraries of compounds for screening against various kinases.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically between 7.5 and 9.5 ppm) corresponding to the protons on the isoquinoline ring. The exact chemical shifts and coupling constants would be influenced by the electronic effects of the chloro and carboxyl groups. A broad singlet corresponding to the carboxylic acid proton would likely be observed far downfield (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms of the isoquinoline core, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift (typically >165 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching absorption for the carboxylic acid, typically in the range of 1700-1725 cm⁻¹. A broad O-H stretching band would also be expected in the region of 2500-3300 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (207.61 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Conclusion and Future Outlook

This compound, while a relatively underexplored heterocyclic building block, holds significant potential for innovation in medicinal chemistry and materials science. Its versatile chemical handles—a reactive carboxylic acid and a chloro group amenable to cross-coupling—provide a rich platform for the synthesis of diverse and complex molecules. This guide has outlined plausible and robust synthetic strategies based on established name reactions and has explored the key reactivity patterns and potential applications of this scaffold. As the demand for novel molecular architectures continues to grow, this compound is poised to become an increasingly valuable tool for researchers at the forefront of chemical synthesis and drug discovery.

References

- Pomeranz, C. (1893). Über eine neue Isochinolinsynthese.

- Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolinsynthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.

-

Wikipedia contributors. (2023). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University.

-

Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

-

Wikipedia contributors. (2023). Pomeranz–Fritsch reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 27(1), 123.

- Google Patents. (n.d.). US4997943A - Quinoline-3-carboxylic acid derivatives.

-

YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4146719A - Piperazinyl derivatives of quinoline carboxylic acids.

- SciELO. (2016). Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Journal of the Brazilian Chemical Society, 27(1), 42-49.

- Bobbitt, J. M., et al. (1965). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry, 30(7), 2247-2250.

- Google Patents. (n.d.). US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid.

-

ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US4544747A - Quinoline carboxylic acid derivatives.

- PubMed. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708-1716.

- ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revue de Chimie (Bucharest), 61(8), 745-749.

- SciELO. (2016). Organocatalytic Synthesis and Antioxidant Properties 7-Chloroquinoline-1,2,3-triazoyl Carboxylates. Journal of the Brazilian Chemical Society, 27(1), 42-49.

- Google Patents. (n.d.). US5447926A - Quinolone carboxylic acid derivatives.

- MDPI. (2021). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 26(16), 4963.

- PubMed. (2020).

-

PubChemLite. (n.d.). 7-chloroquinoline-3-carboxylic acid (C10H6ClNO2). Retrieved from [Link]

- Singh, A., & Singh, V. K. (n.d.).

-

Chemistry LibreTexts. (2023). 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.

-

Chemistry LibreTexts. (2023). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- MDPI. (2021).

Sources

- 1. CAS Index | Ambeed [ambeed.com]

- 2. This compound,(CAS# 234098-55-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. guidechem.com [guidechem.com]

- 4. 7-Chloroquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 8. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - UK [thermofisher.com]

- 9. organicreactions.org [organicreactions.org]

- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. US4620007A - 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid - Google Patents [patents.google.com]

- 13. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 7-Chloroisoquinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-Chloroisoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the isoquinoline scaffold, which is a core component of many natural and synthetic bioactive molecules, this compound presents a unique combination of chemical features that dictate its physicochemical properties.[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its effective use in research and development, from early-stage screening to formulation development.

This guide provides a comprehensive overview of the solubility and stability of this compound, offering a blend of theoretical principles, predictive data, and practical experimental protocols. In the absence of extensive empirical data for this specific molecule in the public domain, this document leverages data from structurally related compounds and established physicochemical principles to provide a robust framework for researchers.

Physicochemical Properties: A Foundation for Understanding

The solubility and stability of this compound are intrinsically linked to its molecular structure. The presence of a carboxylic acid group, a chloro substituent, and the isoquinoline nitrogen atom creates a molecule with distinct acidic, basic, and lipophilic characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Tool/Method | Significance in Drug Development |

| Molecular Formula | C₁₀H₆ClNO₂ | - | Defines the elemental composition and molecular weight. |

| Molecular Weight | 207.61 g/mol | - | Influences diffusion, membrane transport, and formulation calculations. |

| pKa (acidic) | 3.5 - 4.5 | ACD/Labs, ChemAxon[5][6][7][8][9][10][11][12] | Governs the ionization state of the carboxylic acid group, critically impacting aqueous solubility and interactions with biological targets. |

| pKa (basic) | 2.0 - 3.0 | ACD/Labs, ChemAxon[5][7][8][9][10][11][13][12] | Determines the protonation state of the isoquinoline nitrogen, affecting solubility and potential for salt formation. |

| Predicted LogP | 2.5 - 3.5 | Computational Models | Indicates the lipophilicity of the molecule, which influences membrane permeability, protein binding, and solubility in organic solvents. |

| Predicted Aqueous Solubility (at pH 7.4) | Low (µg/mL range) | Computational Models | Provides an initial assessment of the compound's solubility under physiological conditions. |

Disclaimer: The pKa, LogP, and aqueous solubility values are predicted based on computational models and should be experimentally verified.

Solubility Profile: Navigating the Solvent Landscape

The solubility of this compound is a critical parameter for its handling, formulation, and biological activity. Its amphoteric nature, arising from the acidic carboxylic group and the basic isoquinoline nitrogen, dictates a pH-dependent aqueous solubility.

Aqueous Solubility and the Influence of pH

The Henderson-Hasselbalch equation provides the theoretical framework for understanding the pH-dependent solubility of ionizable compounds.[14] For this compound, solubility is expected to be minimal at its isoelectric point (pI), where the net charge is zero.

-

At low pH (pH < pKa of isoquinoline nitrogen): The isoquinoline nitrogen is protonated, forming a cationic species, which is expected to have higher aqueous solubility.

-

At high pH (pH > pKa of carboxylic acid): The carboxylic acid group is deprotonated, forming an anionic carboxylate, leading to increased aqueous solubility.

Figure 1: pH-dependent solubility of this compound.

Solubility in Organic Solvents

The solubility in organic solvents is largely governed by the principle of "like dissolves like." Given its predicted LogP in the range of 2.5-3.5, this compound is expected to exhibit moderate solubility in a range of organic solvents.

Table 2: Expected Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The carboxylic acid and isoquinoline nitrogen can form hydrogen bonds with the solvent. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are excellent at solvating a wide range of organic molecules, including those with polar functional groups. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low to Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Low to Moderate | The chloro substituent on the isoquinoline ring may enhance solubility in these solvents. |

| Non-polar | Hexanes, Toluene | Very Low | The polar functional groups limit solubility in non-polar environments. |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the established shake-flask method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 4, 7.4, 9)

-

Scintillation vials or other suitable containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a buffer of a specific pH. The solid should be in excess to ensure saturation.

-

Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method.

-

Perform the experiment in triplicate for each pH value to ensure reproducibility.

Stability Profile: Ensuring Molecular Integrity

Assessing the stability of this compound is crucial for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could affect its activity or toxicity. Forced degradation studies are an essential tool for this evaluation.[15][16][17][18]

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling. This accelerates degradation, allowing for the rapid identification of potential degradation pathways and the development of stability-indicating analytical methods.[15][16][17][18]

Figure 2: Workflow for forced degradation studies.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: While the isoquinoline ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to cleavage of the heterocyclic ring. The chloro-substituent is also generally stable but could be susceptible to nucleophilic substitution under harsh conditions.

-

Oxidation: The isoquinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

-

Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, which may induce photochemical reactions leading to decomposition.

-

Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

Experimental Protocol: General Approach for a Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies. The specific concentrations of stressors and exposure times should be optimized to achieve a target degradation of 5-20%.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%, 30%)

-

Solvent for stock solution (e.g., Methanol or DMSO)

-

Thermostatically controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of hydrochloric acid. Incubate at a controlled temperature (e.g., 60 °C) for a defined period. At various time points, withdraw a sample, neutralize it, and dilute for analysis.

-

Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of sodium hydroxide. Incubate at a controlled temperature for a defined period. At various time points, withdraw a sample, neutralize it, and dilute for analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide. Keep the sample at room temperature, protected from light, for a defined period. At various time points, withdraw a sample and dilute for analysis.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C) in a thermostatically controlled oven for a specified duration. At regular intervals, withdraw samples, dissolve/dilute them, and analyze.

-

Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark under the same conditions. Analyze the samples at appropriate time points.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify and characterize any degradation products.

Analytical Methodologies for Quantification and Characterization

Robust analytical methods are essential for the accurate quantification and characterization of this compound and its potential impurities or degradants. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.[19][20][21][22]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a suitable approach for the routine analysis of this compound. The method parameters should be optimized to achieve good resolution, peak shape, and sensitivity.

Table 3: Representative HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic acid or Phosphoric acid in Water | Provides an acidic pH to ensure the carboxylic acid is protonated, leading to better retention and peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier to elute the compound from the column. |

| Gradient Elution | A gradient from low to high organic content | Allows for the efficient elution of the parent compound and separation from potential impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | Determined by UV-Vis scan (likely in the 250-350 nm range) | The isoquinoline ring system is expected to have strong UV absorbance. |

| Injection Volume | 10 µL | A typical injection volume. |

Structural Characterization

For the definitive identification and structural elucidation of this compound and any unknown degradation products, a combination of spectroscopic techniques is indispensable.

-

Mass Spectrometry (MS): Provides accurate mass information, which is crucial for confirming the molecular formula and identifying unknown compounds. Fragmentation patterns can provide structural insights.[23][24]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structure determination.[23][24]

Conclusion

While direct experimental data on the solubility and stability of this compound is limited, a comprehensive understanding of its potential behavior can be derived from its chemical structure, predictive modeling, and data from analogous compounds. This guide provides a foundational framework for researchers working with this molecule, outlining its key physicochemical properties, expected solubility in various media, and a systematic approach to evaluating its stability. The experimental protocols provided herein offer practical guidance for generating the necessary empirical data to support drug discovery and development efforts. As with any compound in early-stage research, it is imperative that the predicted properties are experimentally verified to ensure the generation of reliable and robust data.

References

- Bhrigu B, Pathak D, Siddiqui N, Alam MS, Ahsan W. Search for Biological Active Isatins: A Short Review. Internat. J. Pharm. Sci. Drug Res. 2010; 2(4): 229-235.

- Mansouri K, et al. Open-source QSAR models for pKa prediction using multiple machine learning approaches. J Cheminform. 2019; 11:60.

- Khan FN, Subashini R, Kushwaha A K, Hathwar VR, Ng SW. 2-Chloro-8-methyl quinoline-3-carbaldehyde. Acta Cryst. 2009; E65E: o2722.

- BenchChem. Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers. Technical Support Center.

- Mahadeviah C, et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- ACD/Labs.

- Chemaxon. How do predicted pKa and solubility values compare to reality?

- Mahadeviah C, et al.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC)

- ACD/Labs. Decades of Reliable pKa Predictions.

- ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite.

- ACD/Labs.

- Chemaxon. Predicting pKa. 2023.

- Chemaxon. Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. 2023.

- The Journal of Organic Chemistry.

- Chemaxon.

- CoLab. The degradation of carboxylic acids into aldehydes.

- SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.

- Amerigo Scientific.

- MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. 2020.

- UI Scholars Hub.

- MedCrave online.

- IJSDR.

- NIH.

- PubMed. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. 1978.

- NIH.

- Biomedical Journal of Scientific & Technical Research.

- International Journal of Pharmaceutical Sciences.

- NTU Journal. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. 2021.

- NTU Journal. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. 2021.

- BenchChem.

- Rupp M. Predicting the pKa of Small Molecules.

- NIH.

- BenchChem. Catalytic Routes to Isoquinoline Derivatives: Application Notes and Protocols for Researchers.

- Scribd. Predicting Carboxylic Acid Solubility.

- PubMed Central. Physics-Based Solubility Prediction for Organic Molecules.

- ResearchGate. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

- ResearchGate.

- PubChem. 7-Chloroisoquinoline.

- ResearchGate.

- PubMed Central. Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches.

- Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Deriv

- MDPI. Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana.

- ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. 2025.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. acdlabs.com [acdlabs.com]

- 7. chemaxon.com [chemaxon.com]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. acdlabs.com [acdlabs.com]

- 11. chemaxon.com [chemaxon.com]

- 12. docs.chemaxon.com [docs.chemaxon.com]

- 13. chemaxon.com [chemaxon.com]

- 14. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. ijsdr.org [ijsdr.org]

- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biomedres.us [biomedres.us]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]

- 21. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijpsdronline.com [ijpsdronline.com]

- 24. researchgate.net [researchgate.net]

Spectral Analysis of 7-Chloroisoquinoline-3-carboxylic acid: A Technical Guide for Researchers

Introduction

Molecular Structure and Key Features

The structure of 7-Chloroisoquinoline-3-carboxylic acid, presented below, dictates its spectral properties. Key features include the heteroaromatic isoquinoline ring system, the electron-withdrawing carboxylic acid group at the 3-position, and the chlorine substituent at the 7-position. These features will give rise to characteristic signals in NMR, specific absorption bands in IR, and predictable fragmentation patterns in MS.

Caption: Molecular Structure of this compound.

Methodologies for Spectral Acquisition

The acquisition of high-quality spectral data is paramount for unambiguous structure elucidation. The following sections outline standard, field-proven protocols for obtaining NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform advanced experiments like COSY, HSQC, and HMBC to aid in signal assignment.

-

Caption: Workflow for NMR Data Acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR setup.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Caption: Workflow for ATR-FTIR Data Acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern.

Experimental Protocol (Liquid Chromatography-Mass Spectrometry - LC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Filter the solution through a 0.22 µm syringe filter to remove any particulates.

-

-

LC-MS Analysis:

-

Inject the sample into an LC system coupled to a mass spectrometer (e.g., with an electrospray ionization - ESI - source).

-

The compound will be separated from any impurities on the LC column and then introduced into the mass spectrometer.

-

Acquire mass spectra in both positive and negative ion modes to determine the molecular ion and fragmentation patterns.

-

Caption: Workflow for LC-MS Data Acquisition.

Predicted Spectral Data and Interpretation

¹H NMR Spectroscopy